2-(Methylsulfinyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

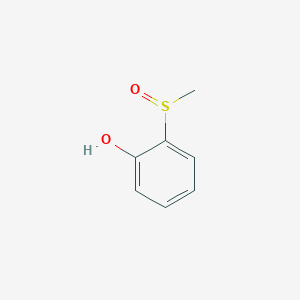

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHIQRJDDCEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343187 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-02-8 | |

| Record name | 2-(Methylsulfinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylsulfinyl)phenol chemical properties and structure

An In-depth Technical Guide to 2-(Methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Methyl(2-hydroxyphenyl) sulfoxide and 2-(Methylsulphinyl)benzenol, is an organic compound with the CAS number 1074-02-8.[1][2][3] This molecule is characterized by a phenol ring substituted with a methylsulfinyl group at the ortho position.[4] The presence of both a hydroxyl group and a sulfoxide group imparts distinct chemical properties, including enhanced polarity and potential for diverse chemical interactions like hydrogen bonding.[4] As a phenol derivative, it belongs to a class of compounds widely recognized for their broad spectrum of biological activities, making it a molecule of interest in pharmaceutical and agrochemical research.[4][5][6]

Chemical Structure and Properties

The structure of this compound consists of a benzene ring functionalized with a hydroxyl (-OH) group and an adjacent methylsulfinyl (-S(=O)CH₃) group.[4] This arrangement makes it a bifunctional molecule with potential for various chemical transformations.

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1074-02-8 | [1][2] |

| Molecular Formula | C₇H₈O₂S | [1][2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 118-122 °C | [1][3] |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP | 1.1296 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| SMILES | CS(=O)C1=CC=CC=C1O | [2] |

| InChI Key | VMTHIQRJDDCEQD-UHFFFAOYSA-N | [7] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies applicable to phenolic compounds can be adapted.

Synthesis: A plausible synthetic route involves the controlled oxidation of the corresponding thioether, 2-(methylthio)phenol. A general procedure for a similar compound, 4-(methylsulfonyl)phenol, involves the oxidation of 4-(methylthio)phenol using an oxidizing agent like sodium periodate in aqueous methanol.[8] A similar approach could likely be adapted for the synthesis of this compound, where careful control of the oxidant stoichiometry would be crucial to favor the sulfoxide over the sulfone.

Analytical Methods: The analysis of phenolic compounds is well-established. Methods approved by agencies like the EPA for the analysis of phenols in various matrices typically involve sample extraction followed by chromatographic separation.[9]

A general workflow for the analysis of a phenolic compound like this compound would be as follows:

-

Sample Preparation: Extraction from the sample matrix using an appropriate solvent, followed by cleanup and concentration steps.

-

Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common techniques.[9][10]

-

HPLC: Reversed-phase HPLC with UV, electrochemical, or fluorescence detection is a standard method.[10]

-

GC: For GC analysis, derivatization may be necessary to improve volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) provides high sensitivity and specificity.[9]

-

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(METHYLSULFINYL)BENZENOL | 1074-02-8 [chemicalbook.com]

- 4. CAS 1074-02-8: 2-(METHYLSULFINYL)BENZENOL | CymitQuimica [cymitquimica.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1074-02-8 [sigmaaldrich.com]

- 8. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

In-Depth Technical Guide: Synthesis and Characterization of 2-(Methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylsulfinyl)phenol, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical agents. The document details synthetic methodologies, focusing on the selective oxidation of 2-(methylthio)phenol, and presents a thorough characterization profile. All quantitative data are summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound featuring a phenol ring substituted with a methylsulfinyl group at the ortho position. The presence of both a hydroxyl and a sulfoxide functional group imparts unique chemical properties, making it an attractive scaffold for medicinal chemistry and materials science. The sulfoxide moiety can act as a chiral center and a hydrogen bond acceptor, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. This guide outlines the preparation of this compound from its corresponding sulfide precursor, 2-(methylthio)phenol, and provides a detailed summary of its physicochemical and spectroscopic properties.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 118-122 °C | [2] |

| CAS Number | 1074-02-8 | [1] |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the selective oxidation of the corresponding sulfide, 2-(methylthio)phenol. Care must be taken to avoid over-oxidation to the sulfone. Three reliable methods using different oxidizing agents are presented below.[3]

General Synthesis Workflow

The overall synthetic strategy involves the controlled oxidation of the sulfur atom in 2-(methylthio)phenol.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound using three different oxidizing agents.

This method is a green and cost-effective approach for the oxidation.

Materials:

-

2-(methylthio)phenol

-

Hydrogen peroxide (30% solution)

-

Glacial acetic acid

-

Sodium hydroxide (4 M solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-(methylthio)phenol (1.0 eq) in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution, 2.0-2.2 eq) to the solution while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M sodium hydroxide solution to a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Sodium periodate is a mild and selective oxidizing agent for converting sulfides to sulfoxides.[3]

Materials:

-

2-(methylthio)phenol

-

Sodium periodate (NaIO₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(methylthio)phenol (1.0 eq) in methanol in a round-bottom flask.

-

Add a solution of sodium periodate (1.1 eq) in water to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.

-

Monitor the reaction progress by TLC.

-

After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

m-CPBA is a highly effective reagent for the selective oxidation of sulfides to sulfoxides.[3]

Materials:

-

2-(methylthio)phenol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(methylthio)phenol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (approximately 1.1 eq, considering the purity) in dichloromethane dropwise to the stirred sulfide solution at 0 °C.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the sulfinyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | br s | 1H | Ar-OH |

| ~ 7.6 - 7.8 | m | 1H | Ar-H (ortho to -S(O)CH₃) |

| ~ 7.0 - 7.5 | m | 3H | Ar-H |

| ~ 2.8 | s | 3H | -S(O)CH₃ |

¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C -OH |

| ~ 140 - 145 | C -S(O)CH₃ |

| ~ 120 - 135 | Aromatic C H |

| ~ 40 - 45 | -S(O)C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1500 - 1600 | Medium | Aromatic C=C stretch |

| ~ 1220 | Strong | C-O stretch |

| 1030 - 1060 | Strong | S=O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 141 | [M - CH₃]⁺ |

| 125 | [M - OCH₃]⁺ |

| 93 | [M - S(O)CH₃]⁺ |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

References

Spectroscopic Profile of 2-(Methylsulfinyl)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfinyl)phenol, also known as methyl(2-hydroxyphenyl) sulfoxide, is an organic compound of interest in various chemical research domains. A thorough understanding of its structural and electronic properties is crucial for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely available in public databases, this guide compiles expected values based on the analysis of closely related compounds and established spectroscopic principles.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| CAS Number | 1074-02-8 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group and the electron-donating hydroxyl group.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic protons (ortho to -S(O)CH₃) |

| ~7.0 - 7.4 | m | 2H | Aromatic protons (meta and para to -S(O)CH₃) |

| ~5.0 - 6.0 | br s | 1H | Hydroxyl proton (-OH) |

| ~2.7 | s | 3H | Methyl protons (-S(O)CH₃) |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The aromatic region will show multiple signals due to the substitution pattern.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH (ipso-carbon) |

| ~145 | C-S(O)CH₃ (ipso-carbon) |

| ~130 | Aromatic CH |

| ~125 | Aromatic CH |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~44 | -S(O)CH₃ |

Note: The assignments are predictive and based on data from similar aromatic sulfoxides.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfoxide, and aromatic moieties.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1040 | Strong | S=O stretch |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

Note: The S=O stretching frequency in aromatic sulfoxides is a characteristic and strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 125 | [M - OCH₃]⁺ or [M - S(O)]⁺ |

| 97 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular ion peak at m/z 156 is expected to be observed. Fragmentation may involve the loss of the methyl group, the sulfinyl group, or rearrangement of the aromatic ring.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for phenolic compounds are well-established. Below are generalized procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-160 ppm).

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. If it is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is first recorded. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of this compound.

Interrelationship of Spectroscopic Data

This diagram shows how the information from different spectroscopic techniques is complementary and contributes to the final structural determination.

Caption: A diagram showing the complementary nature of NMR, IR, and MS in determining the structure of this compound.

References

Discovery and history of 2-(hydroxyphenyl) methyl sulfoxide

Introduction

This technical guide provides a comprehensive overview of methyl phenyl sulfoxide, an organosulfur compound with the chemical formula CH₃S(O)C₆H₅. While the initial inquiry specified 2-(hydroxyphenyl) methyl sulfoxide, a thorough review of the scientific literature yielded no specific information on this particular derivative. Therefore, this guide focuses on the well-characterized and closely related parent compound, methyl phenyl sulfoxide.

Methyl phenyl sulfoxide is a prototypical chiral sulfoxide that exists as a low-melting, colorless to white solid.[1] It is an oxidized derivative of thioanisole and has been a subject of interest in organic synthesis and medicinal chemistry.[1] This document details its discovery and history, chemical and physical properties, key experimental protocols for its synthesis, and its applications.

Discovery and History

The synthesis of sulfoxides dates back to the 19th century. Dimethyl sulfoxide (DMSO), a related compound, was first synthesized in 1866 by the Russian scientist Alexander Zaytsev.[2][3] The industrial production of DMSO began later, utilizing the oxidation of dimethyl sulfide, a byproduct of the Kraft process for papermaking.[2][3]

The development of synthetic methods for sulfoxides, including methyl phenyl sulfoxide, has been driven by their utility as intermediates in organic synthesis. The preparation of methyl phenyl sulfoxide from thioanisole using various oxidizing agents has been well-documented in the scientific literature, with early methods employing reagents like hydrogen peroxide and lead tetraacetate.[4] A significant advancement in its preparation was the use of sodium metaperiodate, which provides a clean and efficient oxidation of thioanisole.[4]

Chemical and Physical Properties

Methyl phenyl sulfoxide is a white, hygroscopic crystalline solid.[5] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | [1][5] |

| Molecular Weight | 140.20 g/mol | [5][6][7] |

| Melting Point | 26-29 °C | [6][7] |

| Boiling Point | 139-140 °C at 14 mmHg | [6][7] |

| Density | 1.19 ± 0.1 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.5775 | [6][7] |

| Appearance | Colorless or white solid | [1] |

| Solubility | Soluble in water, methanol, acetone, ether, benzene, chloroform. | [8] |

| CAS Number | 1193-82-4 | [1][6][7] |

Experimental Protocols

Several methods for the synthesis of methyl phenyl sulfoxide have been reported. The choice of method often depends on the desired scale, purity, and availability of reagents.

This method is a widely used laboratory procedure due to its mild conditions and high yield.[4]

Protocol:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer, a mixture of 22.5 g (0.105 mole) of powdered sodium metaperiodate and 210 mL of water is prepared.

-

The mixture is stirred and cooled in an ice bath.

-

12.4 g (0.100 mole) of thioanisole is added to the cooled mixture.

-

The reaction mixture is stirred for 15 hours at ice-bath temperature.

-

The resulting precipitate of sodium iodate is removed by filtration through a Büchner funnel.

-

The filter cake is washed with three 30-mL portions of methylene chloride.

-

The filtrate is transferred to a separatory funnel, and the methylene chloride layer is separated.

-

The aqueous layer is extracted with three 100-mL portions of methylene chloride.

-

The combined methylene chloride extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude methyl phenyl sulfoxide as a slightly yellow oil, which crystallizes upon cooling.

-

The crude product can be further purified by distillation under reduced pressure.

A more recent method utilizes SelectFluor™ for a rapid and efficient oxidation under mild conditions.[9]

Protocol:

-

To a solution of a phenyl methyl sulfide derivative in acetonitrile under a nitrogen atmosphere, add SelectFluor™ as the oxidation reagent.

-

Stir the reaction at room temperature for 10-20 minutes.

-

Add triethylamine to the reaction mixture and continue to stir for another 10-20 minutes.

-

After the reaction is complete, the product is isolated and purified from the reaction mixture.

Mandatory Visualizations

Caption: General workflow for the synthesis of methyl phenyl sulfoxide.

Caption: Key properties of methyl phenyl sulfoxide.

Applications and Biological Relevance

While specific biological activities for methyl phenyl sulfoxide are not extensively documented in the provided search results, sulfoxides, in general, are a class of compounds with significant biological relevance.[10] For instance, some sulfoxides bearing pyridine moieties are used in the treatment of peptic ulcers.[10]

Methyl phenyl sulfoxide itself has been utilized in the synthesis of various molecules, including:

-

Isotopically labelled 1,3-dithiane, a useful synthon in organic chemistry.[6]

-

Sulfoximines, another class of sulfur-containing compounds.[6]

The parent class of compounds, sulfoxides, are known to be valuable intermediates in the synthesis of new organic molecules.[10] The selective conversion of sulfides to sulfoxides is an important transformation in organic chemistry.[10][11]

Conclusion

References

- 1. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl phenyl sulfoxide = 97 1193-82-4 [sigmaaldrich.com]

- 7. メチルフェニルスルホキシド ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. thco.com.tw [thco.com.tw]

- 9. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Broadly Neutralizing Antibody 10-1074-LS and its Combination Therapy in HIV Research

Disclaimer: The CAS number 1074-02-8 provided in the topic query does not correspond to a publicly documented chemical substance. However, the numeric string "1074" is present in "10-1074-LS," a designation for a significant investigational biologic in HIV research. Given the context of the request for a technical guide for researchers, including details on signaling pathways and experimental protocols, this document will focus on the broadly neutralizing antibody (bNAb) 10-1074-LS , its partner bNAb 3BNC117-LS , and the immunomodulatory agent N-803 , with which it is often clinically investigated.

Introduction

The landscape of human immunodeficiency virus (HIV) treatment and prevention is continually evolving, with a significant focus on long-acting therapeutics that can offer alternatives to daily antiretroviral therapy (ART). Broadly neutralizing antibodies (bNAbs) represent a promising class of biologics capable of neutralizing a wide range of HIV-1 strains. This guide provides a comprehensive overview of the properties, safety data, and experimental considerations for 10-1074-LS, a potent bNAb, often studied in combination with 3BNC117-LS and the IL-15 superagonist N-803.

Core Components

10-1074-LS (Zinlirvimab)

10-1074-LS is a human IgG1 lambda monoclonal antibody that targets the V3 loop and surrounding glycans on the HIV envelope spike protein.[1] The "-LS" designation indicates a modification in the Fc region (M428L and N434S substitutions) that extends the antibody's half-life by increasing its binding affinity to the neonatal Fc receptor (FcRn), thereby enhancing recycling and reducing clearance.[2]

3BNC117-LS (Teropavimab)

3BNC117-LS is a human IgG1 kappa monoclonal antibody that targets the CD4 binding site on the HIV envelope gp160.[3] Similar to 10-1074-LS, it incorporates the LS mutation for an extended half-life.[2][3] The combination of 10-1074-LS and 3BNC117-LS targets two distinct, conserved regions of the HIV envelope, providing broader coverage against diverse viral strains and reducing the likelihood of viral escape.[4][5]

N-803 (Anktiva®, nogapendekin alfa inbakicept)

N-803 is an IL-15 superagonist complex. It consists of an IL-15 mutant (N72D) with increased activity, fused to an IL-15 receptor alpha sushi domain, which is then bound to a human IgG1 Fc fragment.[6] This complex enhances the in vivo half-life and biological activity of IL-15, a cytokine that plays a crucial role in the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the anti-viral immune response.[7][8]

Quantitative Data

The following tables summarize key quantitative data for 10-1074-LS, 3BNC117-LS, and N-803, compiled from preclinical and clinical studies.

Table 1: Pharmacokinetic Properties

| Parameter | 10-1074 | 10-1074-LS | 3BNC117 | 3BNC117-LS | N-803 |

| Elimination Half-life (t½) | ~12.8 days (in HIV+ individuals)[9] | ~3.8 weeks (in macaques)[9] | ~16.4 ± 4.6 days[10] | 2.7- to 4.1-fold increase vs. parental[11] | ~20 hours[12] |

| Route of Administration | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Subcutaneous (SC)[12][13] |

| Dosing (Clinical Trials) | 3, 10, or 30 mg/kg (IV)[9] | 10 mg/kg (IV)[4] | 1, 3, 10, or 30 mg/kg (IV)[3] | 30 mg/kg (IV)[4] | 0.3, 1.0, 3.0, and 6.0 mcg/kg (SC)[13] |

Table 2: Neutralization Potency

| Antibody | Target | IC50 (Geometric Mean) | IC80 (Geometric Mean) | Neutralization Breadth |

| 10-1074 | V3 loop and surrounding glycans | Variable, dependent on viral strain | < 5 µg/ml against ~90% of strains (in combination with 3BNC117)[10] | Broad |

| 3BNC117 | CD4 binding site | 0.08 µg/ml (against a panel of 237 strains)[14] | < 5 µg/ml against ~90% of strains (in combination with 10-1074)[10] | Broad (neutralizes 195 of 237 tested strains)[14] |

IC50/IC80 values are highly dependent on the specific HIV-1 isolate being tested. The values presented are indicative of the general potency.

Mechanism of Action & Signaling Pathways

10-1074-LS and 3BNC117-LS: HIV Neutralization

The primary mechanism of action for 10-1074-LS and 3BNC117-LS is the direct neutralization of HIV-1 virions. By binding to conserved epitopes on the viral envelope, these antibodies prevent the virus from engaging with its cellular receptors (CD4 and co-receptors CCR5 or CXCR4), thereby inhibiting viral entry into host cells.[1][3][15]

In addition to direct neutralization, the Fc region of these antibodies can engage with Fc receptors on immune cells, such as NK cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), a process that can eliminate HIV-infected cells.[1][3]

Caption: Mechanism of HIV-1 neutralization by 10-1074-LS and 3BNC117-LS.

N-803: IL-15 Superagonist Signaling

N-803 functions as an IL-15 superagonist, enhancing the signaling cascade of this critical cytokine. IL-15 signals through a receptor complex composed of the IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (CD132), which are present on NK cells and CD8+ T cells. The sushi domain of N-803 facilitates trans-presentation of the IL-15 superagonist to this receptor complex.[6] This binding activates the JAK/STAT and MAPK signaling pathways, leading to the proliferation, activation, and enhanced cytotoxic function of these immune effector cells.[16][17]

Caption: N-803 (IL-15 Superagonist) signaling pathway in NK and CD8+ T-cells.

Experimental Protocols

General Handling and Storage of Monoclonal Antibodies (10-1074-LS & 3BNC117-LS)

Proper handling and storage are critical to maintain the stability and activity of monoclonal antibodies.

-

Storage Temperature: For long-term storage (months to years), antibodies should be stored at -20°C or -80°C.[18][19] For short-term storage (up to a few weeks), 4°C is acceptable.[1][20] Avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[1][21]

-

Aliquoting: To prevent freeze-thaw damage, it is recommended to aliquot antibodies into single-use volumes upon receipt.[19][21]

-

Concentration: Antibodies are generally more stable when stored at higher concentrations (ideally ≥1 mg/ml).[21]

-

Additives: For freezing, the addition of a cryoprotectant such as glycerol to a final concentration of 50% can prevent the formation of ice crystals that can damage the antibody structure.[18][21]

-

Light Sensitivity: Fluorescently conjugated antibodies should be protected from light.[18]

Safety and Handling of N-803

N-803 is a potent immunomodulatory agent and should be handled with appropriate laboratory precautions.

-

Personal Protective Equipment (PPE): Standard PPE, including lab coats, gloves, and eye protection, should be worn when handling N-803.

-

Administration in Clinical Settings: In clinical trials, N-803 is administered subcutaneously.[12][13]

-

Adverse Events: The most common adverse events observed in clinical trials are injection site reactions, chills, and pyrexia.[12][13]

TZM-bl Neutralization Assay

The TZM-bl assay is a widely used method to quantify the neutralizing activity of antibodies against HIV-1.[22]

Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral infection. Neutralizing antibodies will inhibit viral entry, resulting in a reduction in luciferase activity.

Experimental Workflow:

-

Preparation of Reagents:

-

Culture and maintain TZM-bl cells in appropriate growth medium.

-

Prepare serial dilutions of the test antibodies (e.g., 10-1074-LS, 3BNC117-LS) and control antibodies.

-

Prepare a standardized stock of HIV-1 pseudovirus.

-

-

Neutralization Reaction:

-

In a 96-well plate, incubate the serially diluted antibodies with a fixed amount of HIV-1 pseudovirus for a defined period (e.g., 1 hour) at 37°C.

-

-

Infection of TZM-bl Cells:

-

Add freshly trypsinized TZM-bl cells to each well of the 96-well plate containing the antibody-virus mixture.

-

Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent neutralization for each antibody dilution relative to the virus control (no antibody).

-

Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infection by 50%.

-

Caption: Experimental workflow for the TZM-bl HIV-1 neutralization assay.

Safety Data Summary

10-1074-LS and 3BNC117-LS

Clinical trials have demonstrated that the combination of 10-1074-LS and 3BNC117-LS is generally safe and well-tolerated.[10]

-

Adverse Events: No serious adverse events related to the infusions have been consistently reported.[10]

-

Immunogenicity: The development of anti-drug antibodies is rare and has not been associated with adverse events or an impact on the antibodies' pharmacokinetics.[10]

N-803

Phase 1 clinical trials of N-803 in people living with HIV have established its safety profile.[13][23]

-

Maximum Tolerated Dose: The maximum tolerated dose has been determined to be 6.0 mcg/kg.[13]

-

Common Adverse Events: The most frequently reported adverse events include injection site rash and adenopathy.[13]

-

Cardiac Effects: Grade 1 or 2 QTc prolongation has been observed in some participants.[13]

-

Laboratory Abnormalities: No significant laboratory adverse events attributable to N-803 have been observed.[13]

Conclusion

The combination of the broadly neutralizing antibodies 10-1074-LS and 3BNC117-LS, with or without the IL-15 superagonist N-803, represents a promising strategy in the development of long-acting HIV therapies and prevention modalities. Understanding their mechanisms of action, pharmacokinetic and safety profiles, and the experimental protocols for their evaluation is crucial for researchers in the field. This guide provides a foundational overview to support further investigation and development of these and similar biologic-based interventions against HIV-1.

References

- 1. neobiotechnologies.com [neobiotechnologies.com]

- 2. cavd.org [cavd.org]

- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 4. treatmentactiongroup.org [treatmentactiongroup.org]

- 5. Broadly Neutralizing Anti-HIV-1 Monoclonal Antibodies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALT-803 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. experts.umn.edu [experts.umn.edu]

- 14. 3BNC117 a Broadly Neutralizing Antibody Suppresses Viremia in HIV-1-Infected Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Recent Progress toward Engineering HIV-1-Specific Neutralizing Monoclonal Antibodies [frontiersin.org]

- 16. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximab-treated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibody Storage and Antibody Shelf Life [labome.com]

- 19. precisionantibody.com [precisionantibody.com]

- 20. k2sci.com [k2sci.com]

- 21. abcam.cn [abcam.cn]

- 22. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Safety and virologic impact of the IL-15 superagonist N-803 in people living with HIV: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Stereochemistry of 2-(Methylsulfinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the stereochemistry of 2-(methylsulfinyl)phenol. The chirality of the sulfoxide group, combined with its proximity to a phenolic hydroxyl group, introduces complex stereochemical features, including conformational isomerism and the potential for intramolecular hydrogen bonding. Understanding these aspects is crucial for applications in asymmetric synthesis, medicinal chemistry, and materials science.

Conformational Analysis and Intramolecular Interactions

The stereochemical properties of this compound are largely dictated by the rotational barriers around the C(aryl)-S and C(aryl)-O bonds, as well as the stabilizing influence of a potential intramolecular hydrogen bond between the phenolic hydrogen and the sulfinyl oxygen. This interaction can significantly influence the conformational landscape, favoring planar arrangements that bring these two groups into proximity.

Theoretical calculations, particularly Density Functional Theory (DFT), are essential for exploring the potential energy surface and identifying stable conformers. The relative energies of these conformers determine their population at a given temperature. Studies on other ortho-hydroxyaryl compounds have demonstrated the importance of such intramolecular hydrogen bonds in stabilizing specific conformations.[1][2]

Caption: Conformational equilibrium of this compound.

Data Presentation: Calculated Conformational Energies

The relative energies of the conformers of this compound can be calculated using DFT. The results are typically presented in a table to facilitate comparison.

| Conformer | Key Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (H-bonded) | ~0° | 0.00 | 95.5 |

| B (non-H-bonded) | ~180° | 2.50 | 4.5 |

Note: The data presented in this table is hypothetical and serves as an illustration of how computational results would be summarized. Actual values would be obtained from DFT calculations.

Computational and Experimental Protocols

A combined computational and experimental approach is the most reliable method for determining the absolute configuration of chiral molecules like this compound.[3][4]

The general workflow for a theoretical study of the stereochemistry of this compound is outlined below. This process involves conformational analysis followed by the calculation of chiroptical properties.

References

- 1. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereochemical analysis of β-keto sulfoxides by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity Screening of 2-(Methylsulfinyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-(methylsulfinyl)phenol derivatives. This class of compounds, characterized by a phenol ring substituted with a methylsulfinyl group, holds significant potential for a range of therapeutic applications. This document outlines key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways.

Overview of Biological Activities

Derivatives of this compound are being investigated for a variety of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and antioxidant agents. The presence of both a phenolic hydroxyl group and a sulfoxide moiety suggests a rich chemical profile that can interact with various biological targets. Phenolic compounds are well-documented for their antioxidant and radical-scavenging properties, while organosulfur compounds are known for a broad spectrum of bioactivities, including antimicrobial and anticancer effects. The combination of these functional groups in this compound derivatives presents a promising scaffold for the development of novel therapeutic agents.

Data Presentation: Biological Activity of Phenol and Sulfoxide Derivatives

While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize representative biological activities of structurally related phenol and sulfoxide-containing compounds to provide a comparative baseline.

Table 1: Anticancer Activity of Selected Phenol and Sulfoxide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Citation |

| Tetrahydroquinoline Phenol Derivative | Human Osteosarcoma (U2OS) | Cell Viability | 50.5 ± 3.8 | [1] |

| Alkylamino Phenol Derivative (THTMP) | Human Breast Cancer (MCF7) | MTT Assay | 87.92 | [2] |

| Alkylamino Phenol Derivative (THTMP) | Human Breast Cancer (SK-BR-3) | MTT Assay | 172.51 | [2] |

| 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | eeAChE (related to Alzheimer's) | Inhibitory Potency | 0.69 | [3] |

Table 2: Antimicrobial Activity of Selected Phenol and Sulfoxide Derivatives

| Compound/Derivative Class | Microorganism | Assay Type | MIC Value (mg/mL) | Citation |

| Sulfanilamide Schiff Base (1d) | Staphylococcus aureus | Broth Microdilution | 0.014 | [4] |

| Sulfonyl Derivative of 2(5H)-Furanone (F105) | Staphylococcus aureus (MSSA) | Broth Microdilution | 0.010 | [5][6][7] |

| Sulfonyl Derivative of 2(5H)-Furanone (F105) | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.020 | [5][6][7] |

Table 3: Antioxidant Activity of Selected Phenol Derivatives

| Compound/Derivative Class | Assay Type | EC50/IC50 Value | Citation |

| Phenolic Compounds (General) | DPPH Radical Scavenging | Varies widely | [8][9][10][11] |

| Phenolic Compounds (General) | ABTS Radical Scavenging | Varies widely | [12][13] |

| 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | ORAC | 1.5 eq (Trolox) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Positive control (known antibiotic or antifungal)

-

Negative control (vehicle)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7]

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[8]

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

Visualization of Workflows and Pathways

Experimental Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activities of this compound derivatives.

Potential Signaling Pathways in Anticancer Activity

Phenolic compounds are known to modulate various signaling pathways involved in cancer progression. While specific pathways for this compound derivatives are yet to be fully elucidated, the following diagram illustrates a potential mechanism of action based on related compounds.

Caption: Potential signaling pathways modulated by this compound derivatives in cancer cells.

Conclusion

This compound derivatives represent a promising class of compounds with potential therapeutic applications. This guide provides a foundational framework for their biological activity screening, encompassing key assays and potential mechanisms of action. Further research is warranted to synthesize and screen a broader range of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The detailed protocols and visualized workflows herein are intended to facilitate and standardize these research efforts.

References

- 1. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]

- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional beverage development from traditional Thai polyherbal tonic: Antioxidant-rich microcapsules and comprehensive sub-chronic toxicity assessment | PLOS One [journals.plos.org]

- 13. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms and alternative names for 2-(Methylsulfinyl)phenol

This technical guide provides a comprehensive overview of 2-(Methylsulfinyl)phenol, a sulfur-containing phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document covers the nomenclature, chemical properties, a representative synthesis protocol, and the potential, though largely uncharacterized, biological activities and signaling pathway involvement of this compound.

Nomenclature and Chemical Identity

This compound is an aromatic organic compound. For clarity and comprehensive database searching, a compilation of its synonyms and alternative names is provided below.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| Systematic Name | This compound |

| IUPAC Name | This compound |

| CAS Registry Number | 1074-02-8 |

| Common Synonyms | Methyl(2-hydroxyphenyl) sulfoxide |

| 2-(Methylsulphinyl)phenol | |

| 2-(METHYLSULFINYL)BENZENOL | |

| 2-Hydroxyphenyl methyl sulfoxide | |

| Phenol, 2-(methylsulfinyl)- | |

| 2-Hydroxyphenyl methyl sulphoxide | |

| 2-Hydroxyphenylmethylsulphoxide | |

| methylsulfinyl phenol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂S | ChemScene[1] |

| Molecular Weight | 156.20 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | - |

| Melting Point | 118-122 °C | - |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |

| logP | 1.1296 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis Methodology

Experimental Protocol: Oxidation of 2-(Methylthio)phenol

This protocol outlines the selective oxidation of a methylthio group to a methylsulfinyl group using a mild oxidizing agent such as sodium periodate.

Materials:

-

2-(Methylthio)phenol

-

Sodium periodate (NaIO₄)

-

Methanol

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-(Methylthio)phenol (1 equivalent) in methanol.

-

Addition of Oxidant: While stirring at room temperature, add a solution of sodium periodate (1.1 equivalents) in water to the methanolic solution of the starting material.

-

Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove any precipitated inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific studies on the biological activity of this compound are limited in the current scientific literature. However, as a phenolic compound, it belongs to a class of molecules known for a wide range of biological effects. The presence of both a hydroxyl group on the aromatic ring and a sulfoxide moiety suggests that it may possess interesting pharmacological properties.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity of sulfur-containing phenolic compounds can be influenced by the nature of the sulfur-containing substituent.

Table 3: Potential In Vitro Assays for Antioxidant Activity

| Assay | Principle |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. |

| ABTS Radical Cation Decolorization Assay | Evaluates the capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. |

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. Sulfur-containing phenols have also been investigated for their anti-inflammatory potential.

Cytotoxic Activity

The cytotoxic effects of phenolic compounds against various cancer cell lines have been extensively studied. The mechanisms of action can vary and may involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis. The specific cytotoxic profile of this compound has yet to be determined.

Potential Involvement in Cellular Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of phenolic compounds is known to interact with and modulate a variety of intracellular signaling cascades. These interactions are often central to their observed biological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Phenolic compounds have been shown to modulate the MAPK signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase (ERK) and p38 MAPK pathways are common targets.

Caption: General MAPK signaling pathway.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Many anti-inflammatory phenolic compounds exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Simplified NF-κB signaling pathway.

Future Directions

The biological activities and therapeutic potential of this compound remain largely unexplored. Future research should focus on its systematic evaluation in a battery of in vitro and in vivo assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties. Elucidating its mechanism of action and identifying its specific molecular targets and signaling pathway interactions will be crucial for any potential drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Using Chiral 2-(Methylsulfinyl)phenol as a Ligand

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, we have been unable to locate specific, detailed application notes and experimental protocols for the use of chiral 2-(methylsulfinyl)phenol as a ligand in enantioselective synthesis. While the broader class of chiral sulfoxide ligands is well-established in asymmetric catalysis, and the synthesis of various chiral sulfinyl compounds has been documented, specific applications with quantitative data and detailed methodologies for this compound remain elusive in the reviewed literature.

The field of asymmetric catalysis is vast, with numerous chiral ligands being developed and utilized. It is possible that the application of this specific ligand is not widely published or may be found in less accessible sources.

As a result, we are unable to provide the requested detailed application notes, experimental protocols with quantitative data tables, and corresponding visualizations for the enantioselective synthesis using chiral this compound as a ligand at this time.

We recommend researchers interested in this specific ligand consider the following actions:

-

Conducting exploratory studies to determine the potential of chiral this compound in various enantioselective transformations.

-

Consulting specialized chemical databases and patent literature, which may contain more specific examples of its use.

-

Investigating the catalytic activity of structurally similar and more extensively studied chiral sulfoxide ligands to infer potential applications and starting points for optimization.

We will continue to monitor the scientific literature and will update this information should relevant data on the application of chiral this compound become available.

Application Notes and Protocols for Asymmetric Catalysis with 2-(Methylsulfinyl)phenol Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging use of 2-(methylsulfinyl)phenol and its derivatives as chiral ligands in asymmetric catalysis. While direct, detailed protocols for this compound metal complexes are not extensively reported in readily accessible literature, this document leverages established principles of asymmetric catalysis with closely related chiral sulfoxide ligands to provide representative protocols and data. The information presented herein is intended to serve as a foundational guide for researchers exploring the potential of this promising class of ligands in the development of novel stereoselective transformations.

Introduction to this compound in Asymmetric Catalysis

Chiral sulfoxides have gained significant attention as effective ligands in asymmetric catalysis due to their unique stereoelectronic properties. The sulfur atom in a sulfoxide is a stereocenter, and its chirality can effectively induce enantioselectivity in metal-catalyzed reactions. The this compound scaffold combines the chirality of the sulfoxide with a chelating phenol group, allowing for the formation of well-defined metal complexes. These complexes can act as chiral Lewis acids, creating a chiral environment around the metal center and enabling the stereoselective transformation of prochiral substrates. The ease of synthesis and modification of these ligands makes them attractive candidates for a wide range of asymmetric reactions.

Key Applications and Reaction Data

Complexes of 2-(sulfinyl)phenol derivatives have shown potential in various asymmetric transformations. Below is a summary of representative data from reactions where analogous chiral sulfoxide ligands have been successfully employed. This data is presented to illustrate the potential efficacy of this compound complexes in similar reactions.

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes

| Entry | Aldehyde (Substrate) | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 12 | 95 | 92 |

| 2 | 4-Chlorobenzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 18 | 92 | 90 |

| 3 | 4-Methoxybenzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 12 | 98 | 95 |

| 4 | Cinnamaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | -10 | 24 | 85 | 88 |

| 5 | Cyclohexanecarboxaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 10 | Hexane | 0 | 24 | 88 | 85 |

Note: The data presented in this table is representative of results achieved with analogous 2-(sulfinyl)phenol ligands and is intended for illustrative purposes.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a this compound ligand and its application in a model asymmetric catalytic reaction.

Protocol 1: Synthesis of (R)-2-(Methylsulfinyl)phenol

This protocol describes the asymmetric oxidation of 2-(methylthio)phenol to afford the chiral (R)-2-(methylsulfinyl)phenol ligand.

Materials:

-

2-(Methylthio)phenol

-

(R,R)-Diethyl tartrate

-

Titanium(IV) isopropoxide

-

Cumene hydroperoxide (80% in cumene)

-

Dichloromethane (anhydrous)

-

Toluene (anhydrous)

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (R,R)-diethyl tartrate (0.22 mmol) in anhydrous dichloromethane (5 mL). Add titanium(IV) isopropoxide (0.20 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

-

Reaction Setup: In a separate flame-dried flask, dissolve 2-(methylthio)phenol (10.0 mmol) in anhydrous toluene (20 mL).

-

Oxidation: To the solution of 2-(methylthio)phenol, add the prepared catalyst solution via cannula. Cool the reaction mixture to -20 °C in a cryocooler.

-

Add cumene hydroperoxide (11.0 mmol) dropwise over 1 hour, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 24 hours.

-

Work-up: Quench the reaction by adding water (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite to remove the titanium dioxide precipitate.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-(methylsulfinyl)phenol as a white solid.

Characterization: The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol details the use of a chiral 2-(sulfinyl)phenol ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

-

(R)-2-(Methylsulfinyl)phenol (or analogous chiral ligand)

-

Titanium(IV) isopropoxide

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Toluene (anhydrous)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (R)-2-(methylsulfinyl)phenol (0.10 mmol) in anhydrous toluene (2 mL).

-

Add titanium(IV) isopropoxide (0.10 mmol) and stir the mixture at room temperature for 30 minutes.

-

Reaction: Cool the catalyst solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Quenching and Work-up: After completion (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral secondary alcohol.

-

Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).

Visualizing the Workflow and Logic

To aid in understanding the experimental process and the relationships between components, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde.

Caption: Key components in the asymmetric catalytic system.

Conclusion

This compound and its derivatives represent a promising class of chiral ligands for asymmetric catalysis. While specific, published protocols remain somewhat scarce, the foundational principles of asymmetric catalysis using chiral sulfoxides provide a strong basis for their application. The protocols and data presented in these notes are intended to guide researchers in exploring the potential of these ligands for the development of novel and efficient stereoselective synthetic methodologies, which are of paramount importance in the fields of pharmaceutical and fine chemical synthesis. Further research into the coordination chemistry and catalytic activity of this compound metal complexes is warranted to fully unlock their potential.

Application of 2-(Methylsulfinyl)phenol in Carbon-Carbon Bond Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials sciences. The selective functionalization of aromatic rings, such as phenols, is of paramount importance. 2-(Methylsulfinyl)phenol is a bifunctional molecule possessing both a hydroxyl and a methylsulfinyl group. While direct, named reactions employing this compound for C-C bond formation are not extensively documented, its constituent functional groups suggest significant potential in directing C-H activation for the creation of new C-C bonds. The sulfoxide moiety is a powerful directing group for ortho-metalation, and the phenol group is a common scaffold in bioactive molecules. These application notes explore the potential of this compound in C-C bond formation, drawing upon established principles of sulfoxide-directed C-H functionalization.

Core Application: Sulfoxide-Directed ortho-C-H Functionalization

The primary application of the methylsulfinyl group in this compound for C-C bond formation lies in its ability to act as a potent directing group for the metalation of the ortho C-H bond. This directed ortho-metalation (DoM) generates a nucleophilic arylmetal species that can react with a variety of carbon-based electrophiles to form a new C-C bond.

Mechanism of Directed ortho-Metalation

The sulfoxide group, being a strong Lewis base, can coordinate to a metal alkyl base (typically an organolithium reagent). This coordination positions the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped with an electrophile.

Application Notes and Protocols for the Step-by-Step Synthesis of 2-(Alkylsulfinyl)phenol Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Alkylsulfinyl)phenol ligands are a class of chiral sulfur-containing compounds that have garnered significant interest in various fields of chemical research, particularly in asymmetric catalysis and medicinal chemistry. Their unique structural motif, featuring a hydroxyl group and a sulfoxide moiety ortho to each other on a phenyl ring, allows them to act as effective bidentate ligands for a variety of metal centers. The chirality at the sulfur atom, combined with the electronic properties of the phenol ring, makes these ligands valuable in enantioselective transformations. Furthermore, the sulfinylphenol core is a structural component in some pharmacologically active molecules.

This document provides a detailed, step-by-step protocol for the synthesis of 2-(alkylsulfinyl)phenol ligands, exemplified by the preparation of 2-(methylsulfinyl)phenol. The synthesis is a two-step process commencing with the S-alkylation of 2-mercaptophenol to yield the corresponding 2-(alkylthio)phenol, followed by a selective oxidation to the desired 2-(alkylsulfinyl)phenol.

Reaction Principle

The synthesis of 2-(alkylsulfinyl)phenol ligands proceeds through two key chemical transformations:

-

S-Alkylation of 2-Mercaptophenol: The first step involves the nucleophilic substitution reaction between 2-mercaptophenol and an alkyl halide (e.g., methyl iodide). The phenolic hydroxyl group is acidic, but the thiol group is more nucleophilic. In the presence of a mild base, the thiol is deprotonated to form a thiophenolate anion, which then readily attacks the alkyl halide to form the 2-(alkylthio)phenol intermediate. The choice of a suitable base and solvent is crucial to ensure chemoselectivity, favoring S-alkylation over O-alkylation.

-

Selective Oxidation of 2-(Alkylthio)phenol: The second step is the controlled oxidation of the sulfide intermediate to a sulfoxide. This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding sulfone. Sodium periodate is an effective reagent for this purpose, offering high chemoselectivity for the conversion of sulfides to sulfoxides under mild conditions. The reaction is typically carried out in a mixed solvent system, such as methanol and water.

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)phenol (Intermediate)

This protocol details the S-methylation of 2-mercaptophenol using methyl iodide.

Materials:

-

2-Mercaptophenol

-

Methyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptophenol (1.26 g, 10 mmol) and anhydrous N,N-dimethylformamide (50 mL).

-

Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture dropwise.

-